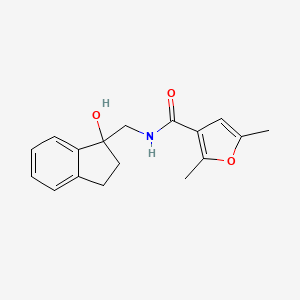

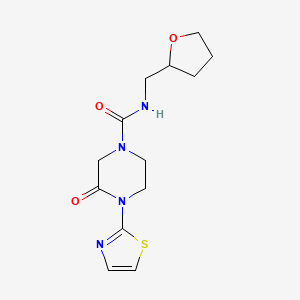

![molecular formula C19H18ClN3OS B2714400 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-33-8](/img/structure/B2714400.png)

4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are widely used in the pharmaceutical industry and serve as an intermediate product in the synthesis of various therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group. The benzene ring can have various substituents, which can significantly alter the properties of the compound .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, 2-Chlorobenzamide can undergo room temperature Pd-mediated hydrodehalogenations with KF and polymethylhydrosiloxane (PMHS) to yield benzamide .Physical And Chemical Properties Analysis

Benzamides are typically solid at room temperature. They have a molecular weight of around 155.582 g/mol . The physical and chemical properties can vary greatly depending on the specific substituents on the benzene ring.Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

One foundational aspect of research surrounding 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide and related compounds involves their synthesis methods. For instance, thiadiazoles are prepared through the oxidative dimerization of thioamides, showcasing the chemical's versatility in reactions and potential as a precursor for various biologically active molecules (Takikawa et al., 1985). This method highlights the compound's foundational role in synthesizing more complex chemical structures.

Biological Activities and Anticancer Potential

Research also delves into the compound's biological activities, particularly in anticancer applications. Microwave-assisted synthesis of thiadiazole and benzamide derivatives has been explored, demonstrating promising anticancer activities across several human cancer cell lines. This indicates the compound's potential in developing new therapeutic agents (Tiwari et al., 2017). Such studies are crucial in identifying novel compounds with high efficacy against cancer.

Insecticidal Activity

The compound's derivatives have also been identified for their insecticidal activities. For example, a straightforward synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has shown significant insecticidal activity against cotton leaf worm, suggesting potential applications in agricultural pest control (Mohamed et al., 2020).

Nematocidal Activity

Further expanding its potential applications, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group exhibited notable nematocidal activities. This opens up new avenues for developing nematicides to combat nematode pests, which are a significant concern in agriculture (Liu et al., 2022).

Photophysical Properties

The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been explored, revealing significant solid-state fluorescence and aggregation-induced emission effects. These findings suggest applications in fluorescent markers and optical materials, highlighting the compound's versatility beyond biological activity (Zhang et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the research and application of benzamides are vast. They are widely used in the pharmaceutical industry and serve as an intermediate product in the synthesis of various therapeutic agents . Therefore, the development of new synthetic methods and the discovery of new biological activities of benzamides are areas of ongoing research.

Eigenschaften

IUPAC Name |

4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-5-7-15(20)8-6-14/h5-9H,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUZDYWQVQKOAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

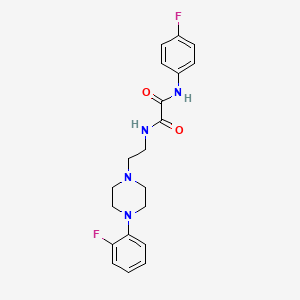

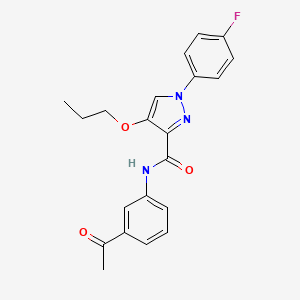

![3-{[6-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2714319.png)

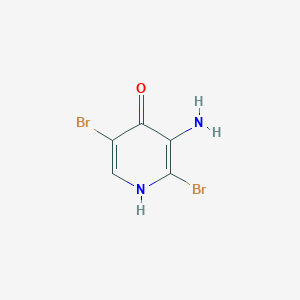

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2714324.png)

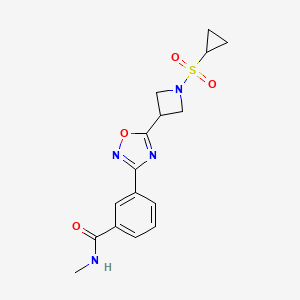

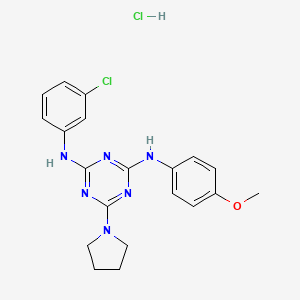

![N-cyclopentyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2714329.png)

![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea](/img/structure/B2714334.png)

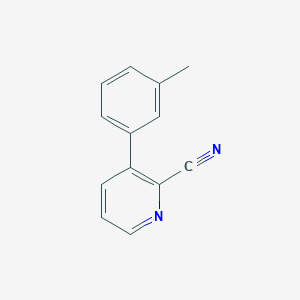

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2714337.png)